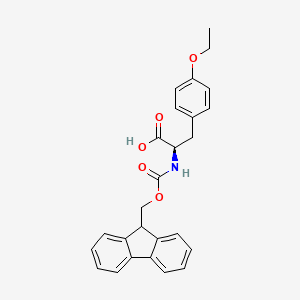

Fmoc-O-ethyl-D-tyrosine

Descripción general

Descripción

Fmoc-O-ethyl-D-tyrosine, also known as Fmoc-Et-D-Tyr, is an amino acid derivative used in peptide synthesis. It is a derivative of the naturally occurring amino acid tyrosine, and is used to synthesize peptides and other molecules in the laboratory. Fmoc-Et-D-Tyr is a protected amino acid, which means that it has a protecting group on the amino acid side chain. This protecting group prevents the side chain from reacting with other molecules, thus allowing the amino acid to be used in synthesis without being modified. Fmoc-Et-D-Tyr is a valuable tool in the laboratory, and has a variety of applications in scientific research.

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Tyr(Et)-OH: is widely used in SPPS , which is a method for the synthesis of peptides. This compound, with its Fmoc protecting group, allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support . The ethyl group in Fmoc-D-Tyr(Et)-OH can be used to introduce steric hindrance or modify the peptide’s hydrophobicity, influencing its structure and function.

Synthesis of Unnatural Amino Acids

The compound serves as a precursor for the synthesis of unnatural amino acids . These modified amino acids are crucial for creating peptides with enhanced stability, specificity, or biological activity. For instance, they can be used to generate bi-aryl tyrosine derivatives through cross-coupling reactions .

Development of Hydrogelators and Biomaterials

In biomedical research, Fmoc-D-Tyr(Et)-OH is instrumental in the design and development of novel hydrogelators and biomaterials . These materials have applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth .

Therapeutic Applications

Due to its role in peptide synthesis, Fmoc-D-Tyr(Et)-OH is also significant in the creation of potential therapeutic agents . Peptides synthesized using this compound can act as hormones, enzyme inhibitors, or have antimicrobial properties, contributing to various therapeutic strategies .

Labeling and Detection Techniques

The compound can be used in labeling and detection techniques in molecular biology. The Fmoc group can serve as a temporary protecting group that can be easily removed, allowing for the specific labeling of peptides or proteins with fluorescent tags or other markers for detection .

Research on Peptide Structure and Function

Fmoc-D-Tyr(Et)-OH is used in research to study peptide structure and function . By incorporating this modified amino acid into peptides, researchers can investigate the impact of single amino acid changes on peptide stability, folding, and interaction with other molecules .

Mecanismo De Acción

Target of Action

Fmoc-O-ethyl-D-tyrosine, also known as Fmoc-D-Tyr(Et)-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-O-ethyl-D-tyrosine is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The Fmoc group is base-labile, meaning it can be removed in the presence of a base . This property is crucial for its role in peptide synthesis, allowing for the selective removal of the protecting group when desired.

Result of Action

The primary result of the action of Fmoc-O-ethyl-D-tyrosine is the protection of amines during peptide synthesis . By protecting the amine group, this compound allows for the selective addition of amino acids during the synthesis process . After the peptide chain is assembled, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of Fmoc-O-ethyl-D-tyrosine is influenced by the pH of the environment. As a base-labile protecting group, the Fmoc group can be removed in the presence of a base . Therefore, the pH of the environment can influence the stability of the Fmoc group and, consequently, the efficacy of Fmoc-O-ethyl-D-tyrosine as a protecting group .

Propiedades

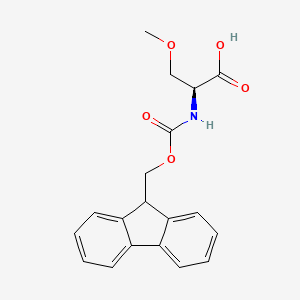

IUPAC Name |

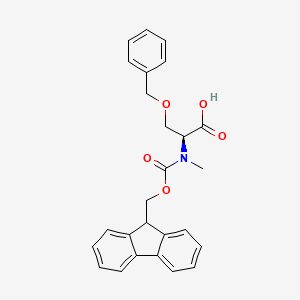

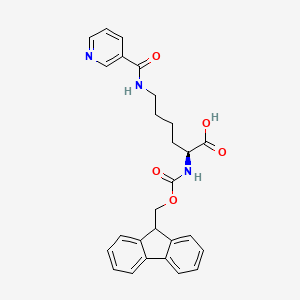

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673992 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-O-ethyl-D-tyrosine | |

CAS RN |

162502-65-0 | |

| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.